An In-depth Technical Guide to the Physical and Chemical Properties of 2-Undecanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Undecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanol, a secondary fatty alcohol, is a molecule of significant interest across various scientific disciplines, including flavor and fragrance chemistry, agricultural science, and potentially in drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Undecanol, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological activities. All quantitative data is presented in easily digestible tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.
Physical Properties
2-Undecanol is a colorless liquid with a mild, waxy, and slightly floral odor.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₄O | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.828 g/mL at 25 °C | [1] |
| Boiling Point | 229-231 °C | |
| Melting Point | 2-3 °C | |
| Flash Point | 107 °C (225 °F) | |
| Refractive Index | n20/D 1.437 | |
| Solubility | Insoluble in water; soluble in alcohol and ether. | |
| Vapor Pressure | 0.02 mmHg at 25 °C |
Chemical Properties and Reactivity
As a secondary alcohol, 2-Undecanol undergoes typical reactions of this functional group, including oxidation to a ketone, esterification with carboxylic acids or their derivatives, and dehydration to form alkenes.
Oxidation
Oxidation of 2-Undecanol yields the corresponding ketone, 2-undecanone. This transformation can be achieved using various oxidizing agents.
Esterification
2-Undecanol reacts with carboxylic acids or acid anhydrides in the presence of an acid catalyst to form esters. These esters often possess characteristic fragrances.
Dehydration
Acid-catalyzed dehydration of 2-Undecanol results in the formation of a mixture of undecene isomers, primarily 1-undecene and 2-undecene, through an E1 elimination mechanism.[2][3][4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and key chemical reactions of 2-Undecanol.
Synthesis of 2-Undecanol via Grignard Reaction
This protocol describes the synthesis of 2-Undecanol from nonanal and methylmagnesium bromide.
Materials:
-
Nonanal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, place a solution of nonanal in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of nonanal. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Undecanol.
Oxidation of 2-Undecanol to 2-Undecanone (Jones Oxidation)
This protocol outlines the oxidation of 2-Undecanol to 2-undecanone using Jones reagent.
Materials:
-
2-Undecanol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Dissolve 2-Undecanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the temperature between 0-5 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, continue stirring for 1 hour at room temperature. Monitor the reaction by TLC.
-
Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude 2-undecanone.
-
The product can be further purified by distillation or column chromatography.
Esterification of 2-Undecanol with Acetic Anhydride
This protocol describes the formation of 2-undecyl acetate.
Materials:
-
2-Undecanol
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel.
Procedure:
-
In a round-bottom flask, combine 2-Undecanol, acetic anhydride, and pyridine.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield 2-undecyl acetate.
Dehydration of 2-Undecanol to Undecenes
This protocol details the acid-catalyzed dehydration of 2-Undecanol.
Materials:
-
2-Undecanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus.
Procedure:
-
Place 2-Undecanol in a round-bottom flask suitable for distillation.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.
-
Heat the mixture gently using a heating mantle. The alkene products will distill as they are formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any acid, and then with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
The final product, a mixture of undecene isomers, can be obtained by a final simple distillation.
Spectral Data
The identity and purity of 2-Undecanol can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | δ ~3.8 (m, 1H, CH-OH), ~1.4-1.2 (m, 16H, -CH₂-), ~1.18 (d, 3H, CH₃-CH), ~0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~68.3 (CH-OH), ~39.5, 31.9, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 (alkyl carbons) |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2925, 2855 cm⁻¹ (C-H stretch), ~1110 cm⁻¹ (C-O stretch) |
| Mass Spectrum (EI) | m/z = 45 (base peak), 59, 73, 87, 101, 115, 129, 143, 157, 172 (M⁺) |
Biological Activity and Applications
2-Undecanol is a naturally occurring compound found in various plants and is also recognized as a pheromone component in certain insect species.[1][6] Its biological activities are an area of growing research interest.
Recent studies have highlighted the potential of 2-Undecanol as a biocontrol agent. It has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[7] The compound exhibits contact and fumigant toxicity to the nematodes and can inhibit egg hatching.[7] Furthermore, treatment with 2-Undecanol has been shown to induce changes in the root exudate profile of tomato plants, leading to the secretion of other nematicidal compounds.[7]
The antimicrobial properties of 2-Undecanol have also been investigated, showing inhibitory effects against certain bacteria and fungi.[8] These findings suggest its potential application in agriculture as a natural and environmentally friendly pesticide.
For drug development professionals, the biological activities of 2-Undecanol and its derivatives could present novel avenues for research, particularly in the development of new anti-infective or antiparasitic agents. Its role as a semiochemical could also inspire the design of targeted pest management strategies.
Safety and Toxicology
2-Undecanol is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that 2-undecanol is not expected to be genotoxic, phototoxic, or a skin sensitizer at current use levels in fragrances.[9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-Undecanol and expressed no safety concern at current levels of intake when used as a flavoring agent.[1]
Conclusion
2-Undecanol is a versatile secondary alcohol with well-characterized physical and chemical properties. Its synthesis and key chemical transformations can be achieved through standard organic chemistry protocols. The emerging evidence of its biological activity, particularly its nematicidal and antimicrobial effects, opens up exciting possibilities for its application in sustainable agriculture and potentially as a lead compound in drug discovery programs. This guide provides a solid foundation of technical information for researchers and professionals working with this intriguing molecule.
References
- 1. (+-)-2-Undecanol | C11H24O | CID 15448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy of 2-undecanol produced by Paenibacillus polymyxa KM2501-1 in controlling Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
